2-Methoxyestrone-13C,d3

stable isotope dilution LC-MS/MS quantitation estrogen metabolite profiling

Quantifying endogenous 2-methoxyestrone at low pg/mL concentrations in complex biological matrices presents significant analytical challenges due to matrix effects and ionization suppression. 2-Methoxyestrone-13C,d3 is a dual 13C/d3-labeled internal standard that co-elutes with the native analyte and provides a definitive M+4 mass shift, enabling accurate stable isotope dilution LC-MS/MS quantification. • Achieves LOD of 0.156 pg/mL with 0.5 mL serum • Linear range extends to 20 pg/mL, covering endogenous levels (~3.30 pg/mL) • Eliminates isobaric interference in multi-analyte panels

Molecular Formula C19H24O3
Molecular Weight 304.4 g/mol
Cat. No. B15088334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyestrone-13C,d3
Molecular FormulaC19H24O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O
InChIInChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i2+1D3
InChIKeyWHEUWNKSCXYKBU-KXBYASRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyestrone-13C,d3: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Estrogen Metabolite Analysis


2-Methoxyestrone-13C,d3 (CAS: 1217460-84-8) is a dual-labeled (carbon-13 and deuterium) stable isotope analog of 2-methoxyestrone, an endogenous methoxylated catechol estrogen metabolite of estrone with a pKa of 10.81 [1]. This compound is designed and supplied as an internal standard for stable isotope dilution mass spectrometry applications, intended to enable precise quantification of 2-methoxyestrone in complex biological matrices . With a molecular formula of 13CC18D3H21O3, a molecular weight of 304.40, and a mass shift of M+4 relative to unlabeled 2-methoxyestrone (MW 300.39), it provides chromatographic co-elution with the native analyte while remaining spectrometrically distinguishable .

2-Methoxyestrone-13C,d3: Why Unlabeled or Single-Isotope Analogs Cannot Substitute for Dual-Labeled Internal Standards


Quantitative LC-MS/MS analysis of 2-methoxyestrone in biological matrices—where endogenous concentrations are extremely low (e.g., mean serum concentration of 3.30 ± 1.00 pg/mL in postmenopausal women)—requires stable isotope dilution methodology to correct for matrix effects, ionization suppression, and analyte recovery variability [1]. Unlabeled 2-methoxyestrone cannot function as an internal standard because it is spectrometrically indistinguishable from endogenous analyte, leading to quantitative inaccuracy [2]. Single-isotope labeled analogs (e.g., 2-Methoxyestrone-d4 or 2-Methoxyestrone-13C6) may provide a mass shift but lack the chromatographic and ionization equivalence fidelity required in certain multi-analyte panels where isobaric interferences or differential retention time shifts compromise data integrity [3]. The 13C,d3 dual labeling in 2-Methoxyestrone-13C,d3 ensures complete co-elution while providing a definitive M+4 mass shift that minimizes cross-talk and signal overlap in complex estrogen metabolite profiling applications [4].

2-Methoxyestrone-13C,d3: Quantitative Evidence of Differentiation Versus Analogous Internal Standards


Isotopic Purity and Labeling Position Specificity for Quantitation Reliability

2-Methoxyestrone-13C,d3 is specified with isotopic purity of ≥98 atom % for both 13C and D, as documented in supplier Certificates of Analysis . The labeling is site-specific at the 2-methoxy position (13C at the methyl carbon; three deuterium atoms on the same methyl group), producing a defined mass shift of M+4 (Δm/z = +4) relative to unlabeled 2-methoxyestrone . In contrast, 2-Methoxyestrone-d4 (CAS 949885-90-9) provides only deuterium labeling with an M+4 shift but lacks carbon-13 enrichment, while 2-Methoxyestrone-13C6 provides only 13C labeling .

stable isotope dilution LC-MS/MS quantitation estrogen metabolite profiling

Chromatographic Co-Elution and Matrix Effect Correction in Serum Quantification

Stable isotope dilution LC-SRM/MS assays employing isotopically labeled internal standards structurally identical to the target analyte demonstrate complete chromatographic co-elution, enabling accurate correction for ion suppression and matrix effects in complex biological samples [1]. The use of a 13C- and deuterium-labeled internal standard for 2-methoxyestrone quantification in postmenopausal serum achieved a limit of detection of 0.156 pg/mL using 0.5 mL serum, with linear standard curves extending to 20 pg/mL [2]. Mean serum 2-methoxyestrone concentration measured in postmenopausal women using this stable isotope dilution approach was 3.30 ± 1.00 pg/mL [2].

matrix effect correction LC-SRM/MS postmenopausal serum

Definitive Identification and Quantification in Multi-Species Seminal Plasma

High-resolution gas chromatography-mass spectrometry coupled with stable isotope dilution using deuterated analogs enabled definitive identification and quantitative estimation of 2-methoxyestrone in seminal plasma from human, bull, boar, and stallion [1]. The method employed monitoring of molecular ions of trimethylsilyl ether derivatives of both labeled and unlabeled compounds, demonstrating that isotopically labeled internal standards are essential for accurate quantification in diverse biological matrices [1]. The use of stable isotope-labeled internal standards provided statistical evaluation of accuracy and precision for these low-abundance estrogen metabolites across species [1].

GC-MS isotope dilution seminal plasma

Mass Shift Advantage in Multi-Analyte Estrogen Metabolite Profiling Panels

Comprehensive LC-MS/MS assays simultaneously quantifying up to 15 estrogens and estrogen metabolites—including estrone, estradiol, 2-methoxyestrone, 2-methoxyestradiol, 4-methoxyestrone, and multiple hydroxylated species—require internal standards with distinct mass shifts to avoid isobaric interferences and cross-talk in complex chromatograms [1]. In such multi-analyte panels, the M+4 mass shift of 2-Methoxyestrone-13C,d3 provides a defined mass difference that is resolvable from other endogenous estrogens and their respective internal standards . The limit of detection for each estrogen in these validated panels was 10 fg on-column (approximately 0.33–0.37 pmol/L), with laboratory coefficients of variation <6.0% and intraclass correlation coefficients ranging from 0.93–0.996 [2].

estrogen metabolite panel LC-MS/MS isobaric interference

2-Methoxyestrone-13C,d3: Validated Application Scenarios for Research and Bioanalytical Procurement


LC-MS/MS Quantification of 2-Methoxyestrone in Serum for Breast Cancer Risk Epidemiology Studies

Use 2-Methoxyestrone-13C,d3 as the stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays quantifying 2-methoxyestrone in serum from postmenopausal women enrolled in breast cancer epidemiology studies. Validated methods using isotope dilution achieve limits of detection of 0.156 pg/mL with 0.5 mL serum and linearity to 20 pg/mL, enabling detection of the low pg/mL endogenous concentrations (mean ~3.30 pg/mL) typical in this population [1]. The dual 13C/d3 labeling ensures complete co-elution with native 2-methoxyestrone, correcting for matrix effects and ionization variability that would otherwise compromise quantitative accuracy in sub-mL clinical specimens [2].

Multi-Species Comparative Endocrinology and Reproductive Biology Studies

Employ 2-Methoxyestrone-13C,d3 as an internal standard in GC-MS or LC-MS/MS methods for quantifying 2-methoxyestrone across mammalian species (human, bovine, porcine, equine). As demonstrated in published isotope dilution GC-MS studies, stable isotope-labeled internal standards are essential for definitive identification and accurate quantification of this low-abundance estrogen metabolite in seminal plasma and other reproductive tissues, where species-specific matrix effects would otherwise preclude reliable cross-species comparisons [1]. The M+4 mass shift provides unambiguous spectral separation from endogenous analyte.

Comprehensive 15-Analyte Estrogen Metabolite Profiling Panels

Integrate 2-Methoxyestrone-13C,d3 into multi-analyte LC-MS/MS panels quantifying up to 15 estrogens and estrogen metabolites simultaneously in serum or urine. In these complex panels, the defined M+4 mass shift of the dual-labeled internal standard reduces the risk of isobaric interference and signal cross-talk that can occur when using single-isotope labeled standards in crowded chromatographic spaces [1]. Validated panels achieve detection limits of ~0.33–0.37 pmol/L with coefficients of variation <6.0%, demonstrating the analytical robustness required for high-throughput clinical and epidemiological studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyestrone-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.